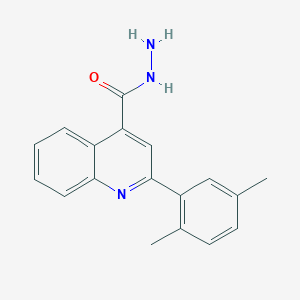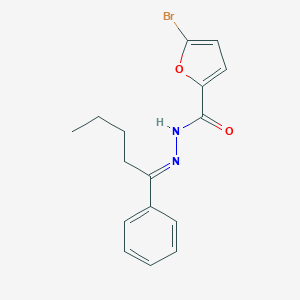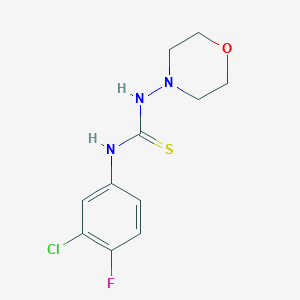
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.35 g/mol . It is primarily used in proteomics research . This compound is characterized by the presence of a quinoline ring substituted with a 2,5-dimethylphenyl group and a carbohydrazide moiety at the 4-position.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 2,5-Dimethylphenyl Group:
Formation of Carbohydrazide Moiety: The final step involves the reaction of the substituted quinoline with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the carbohydrazide moiety.
Substitution: Substituted derivatives with various functional groups replacing the hydrazide moiety.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active sites, while the quinoline ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dimethylphenyl)quinoline-4-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide.
2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide.
2-(2,5-Dimethylphenyl)quinoline-4-methanol: Features a hydroxymethyl group at the 4-position.
Uniqueness
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-7-8-12(2)14(9-11)17-10-15(18(22)21-19)13-5-3-4-6-16(13)20-17/h3-10H,19H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAJVJBXEXSPOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B449770.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2,4-dichloroanilino)acetohydrazide](/img/structure/B449774.png)
![2-(3,4-dichloroanilino)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B449776.png)


![Ethyl ({6-[(2-ethoxy-2-oxoethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)acetate](/img/structure/B449779.png)
![3-hydroxy-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-2-naphthohydrazide](/img/structure/B449783.png)
![4-[(4-bromophenoxy)methyl]-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}benzohydrazide](/img/structure/B449784.png)
![N'-(2,4-DIMETHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449785.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-{2-nitrobenzylidene}-2-furohydrazide](/img/structure/B449786.png)
![N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}isonicotinohydrazide](/img/structure/B449788.png)
![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde 2-naphthylhydrazone](/img/structure/B449791.png)
![4-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449792.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-2-bromobenzohydrazide](/img/structure/B449793.png)
